Product packaging for 12-Chlorododecan-1-ol(Cat. No.:CAS No. 51309-14-9)

12-Chlorododecan-1-ol

Cat. No.: B12012966
CAS No.: 51309-14-9
M. Wt: 220.78 g/mol
InChI Key: MJBHDNOMDYYFEK-UHFFFAOYSA-N
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Description

12-Chlorododecan-1-ol is a halogenated derivative of dodecan-1-ol, a twelve-carbon fatty alcohol also known as lauryl alcohol . This compound features a hydroxyl group at one end of its alkyl chain and a chlorine atom at the other, making it a valuable bifunctional intermediate in organic synthesis and materials science research. The presence of these two distinct functional groups allows researchers to utilize this molecule as a key building block for constructing more complex chemical architectures, such as polymers, surfactants, and pharmaceutical candidates. While the specific biological mechanism of action and research applications for this compound are not extensively detailed in the literature, its properties can be inferred from its parent compound. Dodecan-1-ol is a fundamental material in the industrial production of surfactants like sodium lauryl sulfate, which is widely used in shampoos and lubricating oils . The sulfate esters of dodecanol are notable for their surfactant properties . Furthermore, dodecanol itself is used as a precursor to other valuable compounds like dodecanal (a fragrance) and 1-bromododecane (an alkylating agent for modifying the lipophilicity of organic molecules) . As a halogenated version, this compound is particularly useful for introducing a C12 alkyl chain with a terminal reactive site into target molecules, facilitating studies on structure-activity relationships and material properties. Researchers value this compound for its potential in polymer chemistry, where it can act as a monomer or chain extender, and in medicinal chemistry for the synthesis of prodrugs or lipophilic conjugates. Its structure suggests utility in creating novel emulsifiers, phase-transfer catalysts, or organic frameworks. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25ClO B12012966 12-Chlorododecan-1-ol CAS No. 51309-14-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51309-14-9

Molecular Formula

C12H25ClO

Molecular Weight

220.78 g/mol

IUPAC Name

12-chlorododecan-1-ol

InChI

InChI=1S/C12H25ClO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2

InChI Key

MJBHDNOMDYYFEK-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCl)CCCCCO

Origin of Product

United States

Synthetic Methodologies for 12 Chlorododecan 1 Ol

Established Chemical Synthesis Routes for ω-Chloroalkanols

Traditional organic synthesis provides several multi-step pathways to access ω-chloroalkanols. These routes often rely on readily available starting materials and well-understood reaction mechanisms, though they may involve multiple transformations and protecting group strategies.

Halogenation of Dodecan-1-ol

Direct halogenation of dodecan-1-ol at the C-12 position is challenging due to the relative inertness of the terminal methyl group's C-H bonds compared to the reactivity of the C-1 hydroxyl group. Standard halogenating agents for alcohols, such as thionyl chloride or phosphorus halides, would replace the hydroxyl group, yielding 1-chlorododecane (B51209). chemicalbook.com Therefore, achieving ω-chlorination requires indirect methods that functionalize the remote C-12 position.

A viable, albeit indirect, established route begins with a symmetric precursor, 1,12-dodecanediol (B52552). merckmillipore.comresearchgate.net This approach leverages the identical reactivity of the two terminal hydroxyl groups, allowing for a regioselective mono-chlorination. By using specific reagents under controlled conditions, one hydroxyl group can be selectively converted to a chloride. For instance, reagents like methanesulfonyl chloride (MsCl) have been used for the regioselective chlorination of primary alcohols in polyol systems, such as cellulose. nih.gov This strategy involves the in-situ formation of a mesylate intermediate, which is then displaced by a chloride ion. Careful control of stoichiometry (i.e., using one equivalent of the chlorinating agent) is crucial to favor the mono-substituted product over the dichlorinated byproduct.

Ring-Opening Reactions of Cyclic Ethers

The synthesis of 12-chlorododecan-1-ol can be conceptually achieved through the ring-opening of a corresponding macrocyclic ether, specifically oxacyclotridecane. This method, while less common for long-chain chloroalcohols, is based on fundamental principles of ether cleavage.

The synthesis would begin with a commercially available precursor, cyclododecanone (B146445). A Baeyer-Villiger oxidation of cyclododecanone yields dodecalactone (also known as lauryl lactone), a 13-membered macrocyclic lactone. google.com This lactone can then be reduced to the corresponding cyclic ether, oxacyclotridecane. The final step involves the regioselective cleavage of the C-O bond in this large, relatively unstrained ring using a chlorinating agent such as hydrogen chloride in the presence of a Lewis acid catalyst. The nucleophilic attack by the chloride ion on one of the α-carbons of the ether would result in the formation of the target ω-chloroalkanol. The efficiency of this final ring-opening step can be limited due to the lower ring strain of macrocycles compared to smaller cyclic ethers like epoxides. chemistnotes.com

Reduction of 12-Chlorododecanoic Acid Derivatives

A reliable and straightforward route to this compound involves the reduction of 12-chlorododecanoic acid or its more reactive derivatives, such as esters or acid chlorides. This pathway benefits from the availability of the parent ω-chlorinated carboxylic acid.

The carboxylic acid functional group can be selectively reduced to a primary alcohol using powerful hydride-donating reagents. youtube.com Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation. The reaction proceeds by converting the carboxylic acid into an aluminum carboxylate salt, which is then reduced to the primary alcohol.

A critical consideration for this route is the potential for the reducing agent to also cleave the C-Cl bond. While LiAlH₄ can reduce alkyl halides, the reduction of carboxylic acids is typically much faster. By maintaining controlled reaction conditions, such as low temperatures (-78 °C to 0 °C), it is possible to achieve the selective reduction of the carboxylic acid group while leaving the terminal chloro group intact.

MethodStarting MaterialKey TransformationAdvantagesDisadvantages
Halogenation 1,12-DodecanediolRegioselective mono-chlorinationUtilizes a symmetric, accessible precursorRequires precise stoichiometric control to avoid di-chlorination
Ring-Opening CyclododecanoneBaeyer-Villiger oxidation followed by ether cleavageBuilds the carbon chain in a cyclic mannerMulti-step process; ring-opening of macrocycles can be inefficient
Reduction 12-Chlorododecanoic AcidSelective reduction of carboxylic acidDirect and high-yielding final stepRequires careful control of conditions to preserve the C-Cl bond

Novel and Evolving Synthetic Strategies

Recent advances in synthetic chemistry have focused on developing more efficient and highly selective methods for C-H functionalization, providing new avenues for the synthesis of molecules like this compound.

Chemo-Enzymatic Approaches in this compound Synthesis

Chemo-enzymatic synthesis combines the efficiency of chemical reactions with the unparalleled selectivity of biocatalysts. Enzymes, particularly from the cytochrome P450 monooxygenase (CYP) family, have emerged as powerful tools for the regioselective hydroxylation of unactivated C-H bonds. nih.gov

A highly efficient strategy for synthesizing this compound involves the direct enzymatic hydroxylation of 1-chlorododecane. Specifically, enzymes from the CYP153 family are known to exhibit remarkable selectivity for the terminal (ω) carbon of medium-to-long-chain alkanes. nih.govmdpi.com These enzymes can hydroxylate substrates with high regioselectivity, often exceeding 95% for the terminal position. uct.ac.za In this approach, a whole-cell biocatalyst (e.g., a recombinant E. coli strain expressing a CYP153 enzyme) is used to convert 1-chlorododecane directly into this compound. This method avoids multiple chemical steps and the need for protecting groups, offering a greener and more atom-economical route. rsc.org

Enzyme FamilyOriginSubstrate RangeRegioselectivityKey Features
CYP153A6 Mycobacterium sp.C6-C11 Alkanes≥95% for terminal (ω) position nih.govSoluble P450, high terminal selectivity
CYP153A71 Alcanivorax dieseloleiMedium-chain n-alkanesPrimarily terminal, but can further oxidize to diols/acids mdpi.comCatalyzes sequential oxidations
P450-BM3 Bacillus megateriumC12-C18 Fatty AcidsSub-terminal (ω-1, ω-2, ω-3) researchgate.netWild-type prefers sub-terminal sites; can be engineered for altered selectivity

Regioselective Functionalization Techniques

Modern synthetic chemistry is increasingly focused on the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. These evolving techniques aim to install functional groups at specific locations with minimal pre-functionalization.

One classic yet evolving approach is radical-mediated remote C-H functionalization, exemplified by the Barton nitrite (B80452) ester reaction. chemistnotes.comwikipedia.org This photochemical reaction involves generating an alkoxyl radical from an alkyl nitrite derivative. This radical can then abstract a hydrogen atom from a remote carbon (classically the δ-carbon) via a six-membered transition state, allowing for subsequent functionalization at that site. alfa-chemistry.comslideshare.net While the classic Barton reaction is selective for the δ-position, modern variations and related processes like the Hofmann-Löffler-Freytag reaction provide pathways for functionalizing even more remote C-H bonds through radical translocation, including terminal methyl groups. researchgate.net These methods could be applied by first converting dodecan-1-ol to a suitable derivative that positions a radical-generating moiety to selectively target the C-12 position for chlorination.

Another frontier is the use of transition-metal catalysis for C-H activation. While many current systems excel at functionalizing activated C-H bonds (e.g., aromatic or allylic), significant research is directed toward developing catalysts that can selectively activate the strong C-H bonds of alkanes. researchgate.net These methods often use a directing group to position a metal catalyst near a specific C-H bond. acs.org The development of a catalytic system capable of selectively targeting the terminal methyl group of a long-chain alcohol for chlorination represents a major goal in this field and would provide a highly efficient and direct route to compounds like this compound.

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. yale.edusigmaaldrich.comepa.gov These principles guide the design of reactions to reduce waste, minimize energy consumption, and use less hazardous substances. solubilityofthings.com

Key green chemistry principles applicable to this synthesis include:

Prevention of Waste: Designing syntheses to minimize the generation of byproducts like 1,12-dichlorododecane (B1616224) and waste streams from reagents is a primary goal. solubilityofthings.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic methods are inherently superior to stoichiometric ones in this regard. epa.gov

Use of Catalysis: Catalytic reagents are preferable to stoichiometric reagents as they are used in small amounts and can facilitate a reaction multiple times, reducing waste. epa.gov For the chlorination of diols, transitioning from traditional stoichiometric reagents like thionyl chloride (SOCl₂) to catalytic systems represents a significant green advancement. Lewis acids or other catalysts can enable the use of less hazardous chlorine sources. researchgate.netscirp.org

Safer Solvents and Auxiliaries: The ideal synthesis would minimize or eliminate the use of volatile organic compounds (VOCs). If solvents are necessary, greener alternatives are sought. For instance, some modern chlorination methods aim for solvent-free conditions.

Design for Energy Efficiency: Reactions should ideally be conducted at ambient temperature and pressure to reduce energy consumption. acs.org Catalytic processes can often lower the activation energy of a reaction, allowing for milder conditions. sigmaaldrich.com

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficiency and selectivity of synthetic methods for producing ω-chloroalcohols are highly dependent on the choice of chlorinating agent, catalyst, and reaction conditions. Traditional methods often provide high conversion but may lack the desired selectivity for monochlorination in diols.

A notable approach for the selective conversion of a primary alcohol to a chloride in the presence of another is the use of a Lewis acid catalyst with a chlorine source. For instance, aluminum chloride (AlCl₃) has been shown to be an effective reagent for the chlorination of certain alcohols, offering high conversion and selectivity under optimized conditions. scirp.orgscirp.org While this specific system was demonstrated on benzylic alcohols, the principle of Lewis acid activation of a hydroxyl group is broadly applicable.

Another catalytic approach involves using titanium(IV) chloride (TiCl₄) with thionyl chloride (SOCl₂). This system has been shown to afford chlorinated products in excellent yields, proceeding rapidly even at low temperatures (0 °C) with catalytic amounts of TiCl₄. nih.gov The primary advantage here is the potential for increased reaction rate and efficiency under milder conditions compared to using SOCl₂ alone.

A highly relevant analogue is the synthesis of 1-chlorododecane from dodecanol (B89629) using concentrated hydrochloric acid (HCl) with N,N-dimethylformamide (DMF) as a catalyst. This method reports an average yield of about 95% and avoids more hazardous reagents like thionyl chloride. guidechem.com Applying this logic to 1,12-dodecanediol suggests that a catalytic system using HCl could provide a greener and more selective route to this compound. The challenge remains in controlling the stoichiometry to favor the mono-substituted product.

Yield Optimization and Reaction Conditions

Optimizing the yield of this compound requires careful control over reaction parameters to maximize the formation of the desired product while suppressing the formation of 1,12-dichlorododecane.

Key Optimization Parameters:

Molar Ratio of Reactants: The stoichiometry between the diol and the chlorinating agent is the most critical factor for achieving monoselectivity. Using a molar ratio of 1,12-dodecanediol to the chlorinating agent that is greater than 1:1 is essential to statistically favor the monochlorination. Fine-tuning this ratio is a primary optimization step.

Catalyst Loading: In catalytic systems, the amount of catalyst can significantly impact reaction rate and selectivity. For example, in the TiCl₄/SOCl₂ system, as little as 10 mol% of the catalyst was sufficient for high yields. nih.gov

Temperature: Reaction temperature affects both the rate of reaction and selectivity. Lower temperatures may favor the desired monochlorinated product by reducing the rate of the second chlorination step. The TiCl₄-catalyzed reaction proceeds efficiently at 0 °C, which is advantageous for selectivity. nih.gov In contrast, a method using AlCl₃ found 70°C to be optimal for the substrates tested. scirp.org

Reaction Time: The reaction must be monitored to be stopped after the maximum yield of the mono-chloro product is achieved, preventing its subsequent conversion to the di-chloro byproduct. Real-time analysis techniques are valuable for this purpose. epa.gov

Solvent: The choice of solvent can influence the reaction's efficiency and selectivity. A study on AlCl₃-mediated chlorination found that 1,4-dioxane (B91453) was the most effective solvent due to its polarity and solubility characteristics for the catalyst. scirp.org

Below is a table summarizing reaction conditions from analogous alcohol chlorination studies, which can inform the optimization process for this compound.

Chlorination SystemSubstrate TypeOptimal TemperatureTypical YieldKey Optimization Notes
HCl / DMF (catalytic)Primary Alkanol75-80°C~95%Controlling temperature during exothermic reaction is critical. guidechem.com
AlCl₃ / 1,4-DioxaneBenzylic Alcohols70°C>96%Solvent choice is crucial; 1,4-dioxane proved most effective. scirp.org
SOCl₂ / TiCl₄ (catalytic)Cyclic Secondary Alcohols0°CExcellentLow catalyst loading (10 mol%) is effective; reaction is rapid. nih.gov

Purity Assessment and Isolation Techniques

Following the synthesis, a multi-step purification process is required to isolate this compound from unreacted 1,12-dodecanediol, the byproduct 1,12-dichlorododecane, and residual reagents.

Isolation Techniques:

Quenching and Extraction: The reaction mixture is first cooled and quenched, often with water or an ice bath. The product is then extracted into an organic solvent.

Washing: The organic layer is typically washed with a dilute base, such as a sodium bicarbonate or sodium carbonate solution, to neutralize any remaining acid (e.g., HCl). This is followed by washing with water and then brine to remove water-soluble impurities.

Drying: The organic extract is dried over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate to remove residual water.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Purification: The crude product is purified, most commonly by one of the following methods:

Fractional Distillation under Vacuum: Given the high boiling points of the components, distillation must be performed under reduced pressure to prevent thermal decomposition. The difference in boiling points between this compound and the starting diol and dichlorinated byproduct allows for their separation.

Column Chromatography: For high purity, silica (B1680970) gel column chromatography is an effective method. A gradient of solvents (e.g., hexane (B92381) and ethyl acetate) is used to elute the components based on their polarity. The less polar 1,12-dichlorododecane would elute first, followed by the desired this compound, and finally the highly polar unreacted 1,12-dodecanediol.

Purity Assessment:

The purity of the final isolated product is assessed using a combination of analytical techniques:

Gas Chromatography (GC): GC is a primary tool for determining the purity of the sample by separating the components of the mixture. The relative peak areas in the chromatogram provide a quantitative measure of the purity and the percentage of any remaining impurities. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product. The presence of characteristic signals for the chloromethylene group (–CH₂Cl) and the hydroxymethylene group (–CH₂OH), along with the integration of the peaks corresponding to the long alkyl chain, verifies the identity of this compound.

Mass Spectrometry (MS): GC-MS combines gas chromatography with mass spectrometry to identify the components. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns confirming the molecular weight and structure of the compound.

Chemical Reactivity and Mechanistic Studies of 12 Chlorododecan 1 Ol

Mechanistic Investigations of Alcohol-Mediated Transformations

The primary alcohol functional group in 12-chlorododecan-1-ol is a site for several key organic transformations, including esterification, etherification, and oxidation.

Esterification Reactions and Their Kinetic Profiles

Esterification of this compound, typically with a carboxylic acid under acidic catalysis (Fischer-Speier esterification), proceeds through nucleophilic attack of the alcohol's hydroxyl oxygen on the protonated carbonyl carbon of the carboxylic acid. The terminal chloro group is sufficiently distant from the hydroxyl group, so its electronic influence on the reaction rate is minimal. Therefore, the kinetic profile is expected to be very similar to that of its non-halogenated counterpart, 1-dodecanol (B7769020).

Kinetic studies on the esterification of long-chain alcohols like 1-dodecanol show that the reaction typically follows second-order kinetics. researchgate.netingentaconnect.com The rate is dependent on the concentration of both the alcohol and the carboxylic acid. The activation energy for the esterification of dodecanol (B89629) is influenced by the specific carboxylic acid and catalyst used. For instance, the esterification of crotonic acid with 1-dodecanol, catalyzed by sulfuric acid, has a determined activation energy of approximately 59.9 kJ/mol. researchgate.net In another study involving the synthesis of hydrogenated rosin (B192284) dodecyl ester, the activation energy was found to be 39.77 kJ/mol using a tetrabutyl titanate catalyst. ingentaconnect.com

The reaction rate is also influenced by temperature and the molar ratio of the reactants. Increasing the temperature generally increases the reaction rate, in line with the Arrhenius equation. researchgate.net

Table 1: Kinetic Parameters for Esterification Reactions Involving Dodecanol

Carboxylic AcidCatalystActivation Energy (Ea)Reaction OrderReference
Crotonic AcidH₂SO₄59.9 kJ/molSecond researchgate.net
Hydrogenated RosinTetrabutyl Titanate39.77 kJ/molSecond ingentaconnect.com
1-Dodecanoic AcidLipaseNot specifiedNot specified nist.gov

Etherification Pathways and Product Distributions

Etherification of this compound can be achieved via the Williamson ether synthesis. wikipedia.orgtcichemicals.com This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile. This alkoxide can react with an alkyl halide in an Sₙ2 reaction to form an ether.

However, the presence of both the nucleophilic alkoxide and an electrophilic C-Cl center within the same molecule introduces the possibility of competing reaction pathways:

Intermolecular Etherification: The 12-chlorododecan-1-oxide anion can react with an external alkyl halide (e.g., ethyl bromide) to form an asymmetrical ether (e.g., 12-chloro-1-ethoxydodecane). Alternatively, it can react with another molecule of this compound (or its alkoxide) to form a symmetrical diether, although this is generally less controlled.

Intramolecular Cyclization: The alkoxide can attack the terminal electrophilic carbon atom within the same molecule, leading to an intramolecular Sₙ2 reaction. libretexts.org This would result in the formation of a 13-membered cyclic ether, oxacyclotridecane, and the elimination of a chloride ion.

The product distribution between the intermolecular and intramolecular pathways is highly dependent on reaction conditions. High concentrations favor the bimolecular intermolecular reaction, while high dilution favors the unimolecular intramolecular cyclization.

Oxidation and Reduction Chemistry of the Hydroxyl Group

As a primary alcohol, the hydroxyl group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. masterorganicchemistry.com

Mild Oxidation: Using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or carrying out a Swern or Dess-Martin periodinane oxidation allows for the selective oxidation of the primary alcohol to an aldehyde, yielding 12-chlorododecanal . masterorganicchemistry.com These conditions prevent over-oxidation to the carboxylic acid.

Strong Oxidation: The use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, often formed in situ from CrO₃ or Na₂Cr₂O₇ and H₂SO₄) will oxidize the primary alcohol directly to a carboxylic acid, forming 12-chlorododecanoic acid . masterorganicchemistry.com The reaction proceeds via the intermediate aldehyde, which is rapidly oxidized further under these strong conditions.

Reduction of the hydroxyl group is not a typical transformation. Alcohols are generally stable to common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). Instead, these reagents would preferentially reduce the terminal chloro group, as discussed in the following section.

Reactivity of the Terminal Chloro Group

The primary alkyl chloride at the C-12 position provides an electrophilic site for nucleophilic substitution and can participate in elimination reactions under basic conditions.

Elimination Reactions to Unsaturated Dodecenyl Compounds

When this compound is treated with a strong, sterically hindered base, an elimination reaction can occur to form an unsaturated compound. For primary alkyl halides, the bimolecular elimination (E2) mechanism is the predominant pathway. masterorganicchemistry.comyoutube.com This reaction competes with the Sₙ2 substitution reaction.

Conditions that favor E2 elimination over Sₙ2 substitution include:

Strong, bulky bases: Bases like potassium tert-butoxide (t-BuOK) are sterically hindered, which makes them poor nucleophiles but effective at abstracting a proton, thus favoring elimination. quora.com

High temperatures: Increased temperature generally favors elimination over substitution. quora.com

The E2 mechanism is a concerted, one-step process where the base removes a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), while the C-Cl bond breaks and a π-bond is formed simultaneously. youtube.com In the case of this compound, the base would abstract a proton from C-11, leading to the formation of a double bond between C-11 and C-12 and the expulsion of the chloride ion. The product of this reaction is dodec-11-en-1-ol .

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The carbon-chlorine bond at the C-12 position of this compound is a key site for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. These reactions are fundamental in organic synthesis for building more complex molecular architectures.

Transition-metal catalyzed cross-coupling reactions, particularly those employing palladium or nickel, are powerful tools for the functionalization of alkyl halides. organic-chemistry.org The Kumada coupling, for instance, involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org For a substrate like this compound, the primary alkyl chloride can react with a variety of Grignard reagents (R'MgX) to form a new C-C bond. However, the presence of the acidic hydroxyl group necessitates its protection or the use of a large excess of the Grignard reagent, as Grignard reagents are strong bases and will react with the alcohol. wikipedia.orgmnstate.edu

The general mechanism for a palladium-catalyzed Kumada coupling involves the oxidative addition of the alkyl halide to a Pd(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Other notable cross-coupling reactions applicable to this compound include the Suzuki, Negishi, and Stille reactions, which utilize organoboron, organozinc, and organotin reagents, respectively. nih.gov These methods often exhibit greater functional group tolerance compared to the Kumada coupling. nih.govuniurb.it For example, the Suzuki coupling is known for its mild reaction conditions and the use of relatively non-toxic organoboron reagents. uniurb.it

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, also provide a pathway for forming C-N and C-O bonds. rsc.orgnih.gov Palladium-catalyzed amination, like the Buchwald-Hartwig amination, can be employed to couple the alkyl chloride with amines, although this is more commonly applied to aryl halides. nih.govorganic-chemistry.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and yield in these transformations.

Below is a table illustrating plausible cross-coupling reactions for a protected derivative of this compound (12-chloro-1-(tert-butyldimethylsilyloxy)dodecane) to avoid interference from the hydroxyl group.

Reaction Type Coupling Partner Catalyst System Product Plausible Yield
Kumada CouplingPhenylmagnesium bromidePd(PPh₃)₄ or NiCl₂(dppe)12-Phenyl-1-(tert-butyldimethylsilyloxy)dodecaneGood to Excellent
Suzuki CouplingPhenylboronic acidPd(OAc)₂ / SPhos12-Phenyl-1-(tert-butyldimethylsilyloxy)dodecaneGood to Excellent
Negishi CouplingPhenylzinc chloridePd(dba)₂ / XPhos12-Phenyl-1-(tert-butyldimethylsilyloxy)dodecaneHigh
Buchwald-Hartwig AminationAnilinePd₂(dba)₃ / BrettPhosN-(12-(tert-butyldimethylsilyloxy)dodecyl)anilineModerate to Good

Note: The yields are estimations based on similar reactions reported in the literature and would require experimental verification for this specific substrate.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

For the cross-coupling reactions mentioned in section 3.2.3, computational studies could elucidate the role of the catalyst and ligands in the oxidative addition and reductive elimination steps. For instance, calculations could help understand the preference for a particular catalyst system by comparing the energy barriers for the catalytic cycles with different ligands. smu.edu

In the context of its bifunctional reactivity, computational models could predict the selectivity of reactions. For example, by calculating the activation energies for competing reaction pathways, one could determine the conditions that favor the reaction at the chloro group over the hydroxyl group, or vice versa. This is particularly useful in designing orthogonal protection strategies. e3s-conferences.org

Furthermore, computational analysis can shed light on the mechanistic details of nucleophilic substitution at the C-12 position. By modeling the transition state, one can determine whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism and how the solvent might influence the reaction pathway. fossee.in

The insights gained from such computational studies are invaluable for optimizing reaction conditions, designing more efficient catalysts, and predicting the outcomes of novel transformations involving this compound and similar bifunctional molecules.

Derivatization and Advanced Synthetic Transformations of 12 Chlorododecan 1 Ol

Synthesis of Carboxylic Acid Derivatives

The conversion of the terminal hydroxyl group of 12-chlorododecan-1-ol into a carboxylic acid function opens up a rich field of further derivatization, including the formation of esters, acid halides, and anhydrides.

12-Chlorododecanoic Acid

The synthesis of 12-chlorododecanoic acid (C₁₂H₂₃ClO₂) involves the oxidation of the primary alcohol group of this compound. While direct oxidation is a primary route, another documented method involves a halogen exchange reaction starting from 12-bromododecanoic acid. In one such synthesis, 12-bromododecanoic acid is treated with calcium chloride and tetra-n-butylammonium chloride in acetonitrile (B52724) under reflux conditions to yield 12-chlorododecanoic acid. prepchem.com

Alternatively, multi-enzyme cascade reactions are being explored for the synthesis of related ω-amino fatty acids from dodecanoic acid, which highlights the potential for biocatalytic routes to functionalized fatty acids. researchgate.net

Esters of 12-Chlorododecanoic Acid

Esters of 12-chlorododecanoic acid can be readily prepared through standard esterification methods. A common approach is the Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.

A more versatile method involves the activation of the carboxylic acid, for instance, by converting it into an active ester. For example, 12-chlorododecanoic acid can be reacted with p-nitrophenol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as N,N-dimethylformamide (DMF). prepchem.com This activated p-nitrophenyl ester can then efficiently react with various alcohols to form the desired esters. This method is particularly useful for coupling the acid with complex or sensitive alcohol moieties. prepchem.com

Product Starting Material Reagents Key Conditions Reference
12-Chlorododecanoic Acid12-Bromododecanoic AcidCalcium chloride, Tetra-n-butylammonium chlorideAcetonitrile, Reflux prepchem.com
Active Ester of 12-Chlorododecanoic Acid12-Chlorododecanoic Acidp-Nitrophenol, N,N'-Dicyclohexylcarbodiimide (DCC)N,N-Dimethylformamide (DMF) prepchem.com

Acid Halides

Acid halides, particularly acid chlorides, are highly reactive carboxylic acid derivatives that serve as important intermediates in organic synthesis. orgoreview.com The most common method for converting a carboxylic acid to its corresponding acid chloride is by treatment with thionyl chloride (SOCl₂). orgoreview.comlibretexts.orgyoutube.com This reaction effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom. orgoreview.com Similarly, reacting a carboxylic acid with phosphorus tribromide (PBr₃) can produce the corresponding acid bromide. orgoreview.compressbooks.pub Therefore, 12-chlorododecanoyl chloride can be synthesized by reacting 12-chlorododecanoic acid with thionyl chloride.

Acid Anhydrides

Acid anhydrides can be prepared from carboxylic acids through several routes. Symmetrical anhydrides can be formed by the dehydration of two equivalents of a carboxylic acid, often requiring high temperatures or a strong dehydrating agent like phosphorus pentoxide (P₂O₅). youtube.combrainkart.com

A more controlled method for preparing both symmetrical and unsymmetrical anhydrides involves the reaction of an acid chloride with a carboxylate salt. pressbooks.pubbrainkart.com For instance, 12-chlorododecanoyl chloride can be reacted with the sodium salt of another carboxylic acid to form a mixed anhydride (B1165640). youtube.com This nucleophilic acyl substitution reaction is a versatile route to a wide range of anhydrides. libretexts.orglibretexts.org

Derivative Type Starting Material Typical Reagent(s) Reaction Type Reference
Acid Chloride12-Chlorododecanoic AcidThionyl chloride (SOCl₂)Nucleophilic Acyl Substitution orgoreview.comlibretexts.org
Acid Bromide12-Chlorododecanoic AcidPhosphorus tribromide (PBr₃)Nucleophilic Acyl Substitution orgoreview.compressbooks.pub
Acid Anhydride (Symmetrical)12-Chlorododecanoic AcidHeat, P₂O₅Dehydration youtube.combrainkart.com
Acid Anhydride (Mixed)12-Chlorododecanoyl ChlorideCarboxylate SaltNucleophilic Acyl Substitution pressbooks.pubyoutube.com

Phosphorus-Containing Derivatives

The introduction of phosphorus-containing functional groups onto the 12-chlorododecyl backbone yields molecules with applications ranging from surfactants to dental adhesives and bioactive compounds.

The synthesis of alkyl dihydrogen phosphates typically involves the phosphorylation of the corresponding alcohol. This can be achieved using various phosphorylating agents, such as phosphorus pentoxide or polyphosphoric acid. google.com A modern and milder approach involves a two-step process where the alcohol is first reacted with a protected phosphorylating agent, followed by deprotection.

For example, a related compound, 10-methacryloyloxydecyl dihydrogen phosphate (B84403), is synthesized by reacting the corresponding alcohol with a phosphorylating agent like trimethyl phosphite (B83602), followed by hydrolysis. google.com Another method involves reacting the alcohol with phosphorus oxychloride (POCl₃) in the presence of a base, followed by hydrolysis of the resulting dichlorophosphate (B8581778) intermediate. A more contemporary method, known as the McKenna reaction, utilizes bromotrimethylsilane (B50905) (TMSBr) for the dealkylation of dialkyl phosphonates to yield the phosphonic acid, a process that can be adapted for phosphate esters. nih.gov

Synthesis Step Reagents Purpose Reference
PhosphorylationThis compound, POCl₃, BaseFormation of Dichlorophosphate EsterGeneral Method
HydrolysisWaterConversion to Dihydrogen PhosphateGeneral Method
Phosphorylation (Alternative)This compound, Trimethyl phosphiteFormation of Dimethyl Phosphate Ester google.com
Deprotection (McKenna)Trimethylbromosilane (TMSBr), then MethanolysisRemoval of alkyl groups to yield the final acid google.comnih.gov

Unlike phosphate esters, phosphonic acids feature a direct and stable phosphorus-carbon (P-C) bond. The synthesis of alkylphosphonic acids often begins with the formation of a dialkyl phosphonate (B1237965) ester, which is subsequently hydrolyzed to the phosphonic acid. d-nb.info

The Michaelis-Arbuzov reaction is a cornerstone for forming the P-C bond. This reaction involves treating a trialkyl phosphite with an alkyl halide. In this case, this compound would first need its hydroxyl group protected. The resulting 12-chloroalkyl halide derivative could then be reacted with a trialkyl phosphite (e.g., triethyl phosphite) to form a diethyl (dodecyl)phosphonate derivative (with the chloro- and protected-hydroxyl groups).

An alternative is the Michaelis–Becker reaction, where a dialkyl phosphite is deprotonated to form a nucleophile that then displaces a halide from an alkyl halide. d-nb.info

Once the dialkyl (12-chlorododecyl)phosphonate is formed, the ester groups are removed to yield the final phosphonic acid. A common and effective method is acidic hydrolysis using concentrated hydrochloric acid under reflux. nih.govbeilstein-journals.org

Reaction Reactants Intermediate Product Final Step Reference
Michaelis-Arbuzov12-Chlorododecyl halide, Trialkyl phosphiteDialkyl (12-chlorododecyl)phosphonateAcid Hydrolysis d-nb.info
Michaelis-Becker12-Chlorododecyl halide, Sodium dialkyl phosphiteDialkyl (12-chlorododecyl)phosphonateAcid Hydrolysis d-nb.info

Sulfur-Containing Derivatives

The synthesis of sulfur-containing derivatives of this compound can proceed via reactions at either the hydroxyl or the chloro-functional group, leading to a variety of structures such as thiols, thioethers, and sulfates.

From the Alkyl Chloride: The chlorine atom at the C-12 position is susceptible to nucleophilic substitution by sulfur-containing nucleophiles.

Thiols: Reaction with sodium hydrosulfide (B80085) (NaSH) can replace the chlorine to form 12-mercaptododecan-1-ol.

Thioethers (Sulfides): Reaction with a sodium thiolate (NaSR) allows for the introduction of an alkyl or aryl sulfide (B99878) group, yielding a thioether.

Thioesters: Reaction with a sodium thioacetate (B1230152) followed by hydrolysis provides an alternative route to the thiol.

From the Alcohol: The hydroxyl group can also be converted into sulfur-containing functionalities.

Sulfonate Esters: Reaction of this compound with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) converts the alcohol into a good leaving group (tosylate or mesylate). This derivative is highly reactive towards nucleophiles.

Alkyl Sulfates: The alcohol can be reacted with sulfur trioxide or chlorosulfonic acid to form an alkyl sulfate (B86663).

Derivative Starting Functionality Reagents Description
12-Mercaptododecan-1-olAlkyl ChlorideSodium Hydrosulfide (NaSH)Nucleophilic substitution of chloride by hydrosulfide.
ThioetherAlkyl ChlorideSodium Thiolate (NaSR)Williamson-type synthesis for thioethers.
Dodecyl TosylateAlcoholTosyl Chloride, PyridineConverts the alcohol to a tosylate, a good leaving group.
Alkyl SulfateAlcoholSulfur Trioxide-Pyridine complexSulfation of the primary alcohol.

Nitrogen-Containing Derivatives

The incorporation of nitrogen is fundamental for creating amides, amines, and other related structures, which are prevalent in biologically active molecules and advanced materials.

The synthesis of N-hydroxy dodecanamide (B72619) derivatives starts with the selective oxidation of the primary alcohol in this compound to a carboxylic acid. Reagents like Jones reagent (CrO₃/H₂SO₄) or other modern oxidation systems can accomplish this transformation, yielding 12-chlorododecanoic acid.

This carboxylic acid is then coupled with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt. The reaction is typically facilitated by a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDCI), to activate the carboxylic acid and promote amide bond formation. researchgate.net

Reaction Scheme: Synthesis of (12-chloro)-N-hydroxy dodecanamide

Oxidation: Cl-(CH₂)₁₁-CH₂OH + [O] → Cl-(CH₂)₁₁-COOH

Amide Coupling: Cl-(CH₂)₁₁-COOH + NH₂OH → Cl-(CH₂)₁₁-CONHOH + H₂O

Starting Material Intermediate Reagents for Coupling Final Product
This compound12-Chlorododecanoic AcidHydroxylamine, Carbodiimide(12-chloro)-N-hydroxy dodecanamide

This table summarizes the key stages in the synthesis of (12-chloro)-N-hydroxy dodecanamide.

A wide variety of amine and amide derivatives can be synthesized from this compound.

Amine Synthesis: As mentioned previously, the alcohol can be converted to an amine (12-chlorododecylamine) through a sequence involving oxidation, amidation, and reduction. Another route is the conversion of the alcohol to a better leaving group (e.g., tosylate), followed by substitution with an azide (B81097) (N₃⁻) and subsequent reduction to the amine.

Amide Synthesis: Amides can be formed through two primary pathways. researchgate.netdergipark.org.tr

From the alcohol: The alcohol is first converted to the amine (12-chlorododecylamine), which is then acylated using an acyl chloride or carboxylic anhydride to yield an N-substituted amide.

From the chloro group: The chloro group can be substituted by an amine to introduce the nitrogen functionality, although this is generally less efficient than pathways involving the alcohol group. A more common approach is to first convert the chloro-group to an amine, as described above, and then proceed with acylation.

Reductive amination, reacting an aldehyde (derived from the oxidation of this compound) with an amine in the presence of a reducing agent, is another powerful method for creating secondary and tertiary amine derivatives. arkat-usa.org

Halogen Exchange Reactions and Related Haloalkanol Analogs (e.g., 12-Iodododecan-1-ol)

The terminal chlorine atom in this compound can be readily substituted with other halogens through halogen exchange reactions. The Finkelstein reaction is a classic and highly efficient method for converting an alkyl chloride into an alkyl iodide. allrounder.ai

This reaction involves treating this compound with a solution of sodium iodide (NaI) in dry acetone. allrounder.aidoubtnut.com The reaction is driven to completion by the precipitation of sodium chloride (NaCl), which is insoluble in acetone, in accordance with Le Châtelier's principle. allrounder.ai The resulting 12-iodododecan-1-ol (B14628283) is a valuable intermediate, as the carbon-iodine bond is more reactive towards nucleophilic substitution and in certain coupling reactions than the carbon-chlorine bond.

Reaction Scheme: Finkelstein Reaction Cl-(CH₂)₁₂-OH + NaI --(Acetone)--> I-(CH₂)₁₂-OH + NaCl(s)

Substrate Reagent Solvent Product By-product
This compoundSodium Iodide (NaI)Acetone12-Iodododecan-1-olSodium Chloride (NaCl)

This table details the components of the Finkelstein reaction for converting this compound to its iodo analog.

Multi-Step Synthesis of Complex Molecular Architectures Utilizing this compound as a Precursor

The true synthetic utility of this compound is demonstrated in multi-step syntheses where both functional groups are strategically manipulated to build complex molecules. savemyexams.comlibretexts.org This bifunctionality allows for the sequential or orthogonal modification of the molecule's two ends.

For example, a complex surfactant or a biologically active molecule could be synthesized. A possible synthetic strategy might involve:

Protection of the Alcohol: The hydroxyl group is first protected with a suitable protecting group (e.g., as a silyl (B83357) ether or tetrahydropyranyl ether) to prevent it from reacting in subsequent steps. youtube.com

Modification of the Chloro Group: The chloro group is then transformed, for instance, into an azide via substitution.

Unmasking the Azide: The azide is reduced to a primary amine.

Amide Bond Formation: The newly formed amine is coupled with a complex carboxylic acid.

Deprotection of the Alcohol: The protecting group is removed from the alcohol.

Modification of the Alcohol: The now-free hydroxyl group is derivatized, for example, by esterification with a phosphate or sulfate group to create an amphiphilic molecule.

This step-wise approach, leveraging the differential reactivity and protection-deprotection strategies, enables the use of this compound as a foundational building block for molecules with precisely defined architectures and functionalities. msu.edu

Applications in Polymer Chemistry and Advanced Materials Science

Development of Functionalized Materials with Tailored Properties

The presence of two distinct reactive sites on the 12-chlorododecan-1-ol molecule—the hydroxyl (-OH) and the chloro (-Cl) groups—provides a versatile platform for the design of functional materials. These groups can be reacted selectively or sequentially to introduce the long dodecyl chain into various molecular architectures, thereby tailoring the final properties of the material.

The long C12 alkyl chain is inherently hydrophobic and can influence properties such as solubility, surface energy, and self-assembly behavior. By incorporating this moiety, materials can be designed for applications ranging from coatings and adhesives to biomedical devices. ontosight.aimdpi.com

Synthesis of Functional Polymers:

This compound can act as a monomer or a modifying agent in polymer synthesis. The hydroxyl group can participate in condensation polymerizations (e.g., with dicarboxylic acids to form polyesters) or be used to graft the molecule onto existing polymer backbones. For instance, polymers with dodecyl side chains have been shown to exhibit unique conformational and electrical properties in solution due to steric effects and hydrophobicity. rsc.org The chloro-terminated end provides a site for further reactions, such as nucleophilic substitution or initiation of certain types of polymerizations. nih.gov This dual functionality is key to creating well-defined polymer structures, including telechelic polymers—polymers with reactive end-groups that are precursors to complex architectures like block copolymers and star polymers. rsc.orgnumberanalytics.comrsc.orgmagtech.com.cn

Surface Modification:

The functional groups of this compound allow for the covalent attachment of the dodecyl chain to various surfaces, altering their properties. The hydroxyl group can react with surface functionalities on materials like silica (B1680970) or metal oxides, while the chloro group can be used to anchor the molecule to other substrates. This surface functionalization can impart hydrophobicity, lubricity, or biocompatibility. nih.govbeilstein-journals.org For example, the formation of self-assembled monolayers (SAMs) on gold surfaces using long-chain alkanethiols (a related class of molecules) is a well-established technique for tailoring interfacial properties for applications in electrochemistry and catalysis. pnas.orgpnas.org Similar principles can be applied using the reactive ends of this compound to create robust, functionalized surfaces on a variety of materials, including nanoparticles and nanotubes. beilstein-journals.orgnih.gov

Development of Amphiphilic Materials:

The combination of a hydrophilic alcohol head and a long hydrophobic alkyl chain makes this compound an ideal candidate for synthesizing amphiphilic molecules. These molecules can self-assemble in solution to form micelles or other ordered structures. When incorporated into polymers, such as acrylate (B77674) or methacrylate (B99206) copolymers, the resulting materials exhibit amphiphilic properties, making them useful as emulsifiers, stabilizers, or in drug delivery systems. ontosight.ai

Table 1: Potential Functionalized Materials Derived from this compound

Material ClassSynthetic StrategyTailored PropertiesPotential Applications
Functional Polymers Use as a comonomer in condensation or addition polymerization. ontosight.airsc.orgHydrophobicity, altered solubility, controlled chain conformation, crystallinity. rsc.orgresearchgate.netHigh-performance plastics, polymer additives, hydrophobic coatings.
Telechelic Polymers Use as a functional initiator or terminator in controlled polymerization. rsc.orgacs.orgdokumen.pubReactive end-groups for further synthesis of block or star polymers.Thermoplastic elastomers, nanostructured materials, drug delivery systems. numberanalytics.com
Surface-Modified Materials Covalent attachment to inorganic or polymeric surfaces via -OH or -Cl group. nih.govbeilstein-journals.orgHydrophobicity, biocompatibility, altered surface energy, lubrication.Anti-fouling coatings, biomedical implants, functionalized nanoparticles. mdpi.com
Amphiphilic Copolymers Copolymerization with hydrophilic monomers. ontosight.aiSelf-assembly in solution, emulsification, film-forming capabilities.Emulsifiers in personal care products, drug delivery vehicles, specialty adhesives.
Ionic Liquids Quaternization of the chloro-group after modification of the alcohol.Tunable polarity, thermal stability, conductivity."Green" solvents, electrolytes, catalysts.

Theoretical and Computational Modeling of Polymer and Material Systems Containing this compound Subunits

Computational modeling has become an indispensable tool to assist in the development of new materials, providing insights that can guide experimental work. acs.org For systems incorporating this compound, several computational techniques can be employed to predict and understand their behavior at a molecular level.

Molecular Dynamics (MD) Simulations:

MD simulations are particularly powerful for studying the structure and dynamics of polymers and self-assembled systems. ethz.ch For materials containing the flexible dodecyl subunit, MD can be used to investigate:

Self-Assembly: Simulating the aggregation of amphiphilic polymers or surfactants derived from this compound in solution to predict the shape and size of micelles or other structures. researchgate.netrsc.org

Surface Interactions: Modeling the structure of self-assembled monolayers on substrates to understand packing density, chain tilt angles, and the dynamics of the functionalized surface. pnas.orgpnas.org

Mechanical Properties: Predicting properties like the glass transition temperature or modulus of polymers containing the dodecyl subunit. ethz.ch

Density Functional Theory (DFT):

DFT calculations are used to investigate the electronic structure and reactivity of molecules. scirp.org For this compound, DFT can be applied to:

Reaction Mechanisms: Elucidating the pathways and energetics of reactions involving the hydroxyl and chloro groups, helping to optimize synthesis conditions. rsc.org

Reactivity Prediction: Calculating molecular properties like proton affinity, ionization energy, and various reactivity descriptors to understand how the molecule will interact with other reagents or surfaces. chemrxiv.org

Spectroscopic Analysis: Simulating spectroscopic data (e.g., NMR, IR) to aid in the characterization of new materials synthesized from this precursor.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR models establish a mathematical relationship between the chemical structure of a compound and its properties or activity. nih.govqsartoolbox.org By breaking down molecules into structural fragments, QSAR can be used to predict the properties of new materials. For systems containing the this compound subunit, QSAR could be used to:

Predict Material Properties: Develop models that correlate the presence and configuration of the dodecylchloroalkyl fragment with physical properties like solubility, melting point, or biological activity. researchgate.netacs.org

Virtual Screening: Screen virtual libraries of polymers or functional materials containing this subunit to identify candidates with desired properties before undertaking costly and time-consuming synthesis. nih.gov

Table 2: Computational Modeling Techniques for this compound Based Systems

Modeling TechniqueInformation ObtainedRelevance to Material Design
Molecular Dynamics (MD) Simulations Polymer chain conformation, self-assembly behavior, surface monolayer structure, transport properties, thermodynamic properties (e.g., Tg). acs.orgethz.chPredicts macroscopic properties from molecular interactions, guides the design of amphiphiles and polymers with specific packing and phase behavior. researchgate.net
Density Functional Theory (DFT) Reaction energetics, electronic structure, molecular orbital energies (HOMO/LUMO), reactivity indices, simulated spectra. scirp.orgOptimizes synthetic routes, explains the reactivity of functional groups, and aids in the interpretation of experimental characterization data. rsc.orgchemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) Correlation of structural fragments with physical, chemical, or biological properties. Predictive models for activity/property. nih.govEnables rapid screening of candidate molecules, prioritizes synthetic targets, and reduces experimental effort by predicting material performance. acs.orgacs.org

Advanced Research Directions and Future Perspectives for 12 Chlorododecan 1 Ol Research

Exploration of New Catalytic Systems for 12-Chlorododecan-1-ol Transformations

The transformation of this compound into high-value derivatives is critically dependent on the development of efficient and selective catalytic systems. Future research will likely move beyond traditional stoichiometric reactions towards more sophisticated catalytic approaches, including biocatalysis and organometallic catalysis.

Biocatalytic Systems: Enzymes offer unparalleled selectivity under mild reaction conditions, presenting a green alternative for functionalizing haloalcohols. researchgate.net

Haloalcohol Dehalogenases (HHDH): These enzymes are known to catalyze the reversible conversion of halohydrins to epoxides. rsc.org HHDH from various microbial sources (e.g., Agrobacterium radiobacter) could be explored for the intramolecular cyclization of this compound to form 1,2-epoxydodecane, a valuable precursor for polymers and fine chemicals. Research could focus on enzyme screening and protein engineering to enhance activity and stability for long-chain substrates. rsc.org

Cytochrome P450 Monooxygenases: Engineered P450 enzymes have shown remarkable success in the terminal and sub-terminal hydroxylation of long-chain fatty acids. researchgate.netnih.gov Similar systems could be adapted to further functionalize the alkyl chain of this compound or its derivatives, introducing additional hydroxyl groups to create novel polyols.

Alcohol Dehydrogenases and Oxidases: The primary alcohol group of this compound is a prime target for oxidation. Exploring alcohol dehydrogenases could yield the corresponding aldehyde (12-chlorododecanal) or carboxylic acid (12-chlorododecanoic acid), key intermediates for plasticizers and polymers. thegoodscentscompany.com

Organometallic and Homogeneous Catalysis:

Ring-Closing Metathesis (RCM): Derivatives of this compound, such as those formed through etherification or esterification with unsaturated partners, could serve as precursors for macrocyclic compounds. RCM, employing catalysts like Grubbs' or Schrock's, is a powerful tool for synthesizing macrocyclic lactones and ethers, which are highly valued in the fragrance industry as musk analogues. illinois.edunih.gov

Platinum-Group Metal Catalysis: Catalysts based on platinum or ruthenium are effective for various transformations. For instance, platinum-catalyzed hydrosilylation could be applied to unsaturated derivatives of this compound to create silicon-containing polymers with unique properties. mdpi.com

Table 1: Potential Catalytic Systems for this compound Transformations

Catalyst Type Enzyme/Catalyst Example Potential Transformation Product Application
Biocatalyst Haloalcohol Dehalogenase (HHDH) Intramolecular Cyclization Epoxide Precursors
Biocatalyst Cytochrome P450 Chain Hydroxylation Novel Polyols, Surfactants
Biocatalyst Alcohol Dehydrogenase Selective Oxidation Aldehydes, Carboxylic Acids
Organometallic Grubbs' Catalyst (Ru-based) Ring-Closing Metathesis Macrocyclic Musks, Polymers
Organometallic Karstedt's Catalyst (Pt-based) Hydrosilylation Silicone Polymers

Development of this compound Derived Smart Materials

Smart materials, which respond to external stimuli like temperature, pH, or light, represent a frontier in materials science. youtube.com The bifunctional nature of this compound makes it an ideal building block for creating such advanced materials.

Amphiphilic Polymers and Hydrogels: The opposing hydrophilic (-OH) and hydrophobic/halophilic (-Cl) ends of the molecule can be exploited to synthesize novel amphiphiles. Polymerization of monomers derived from this compound could lead to polymers that self-assemble in solution to form micelles or vesicles. These could function as nanoreactors or drug delivery vehicles. mdpi.com Further cross-linking could produce smart hydrogels that swell or shrink in response to environmental changes.

Ionic Liquids and Surfactants: The terminal chlorine can be readily converted into a quaternary ammonium (B1175870) or phosphonium (B103445) salt, while the hydroxyl group can be esterified or etherified. This dual functionalization allows for the design of novel ionic liquids with long alkyl chains, which may exhibit unique phase behaviors like liquid-liquid transitions. us.edu.pl Such molecules could also act as highly effective surfactants.

Shape-Memory and Self-Healing Polymers: Lignin, another biomass-derived polymer, has been used to create smart materials like shape-programmable systems. rsc.org By incorporating derivatives of this compound into polymer networks, it may be possible to introduce reversible cross-links or specific intermolecular interactions. These features could impart shape-memory or self-healing properties, where the material can recover its original shape or repair damage upon stimulation.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization of Derivatives

As more complex molecules are synthesized from this compound, sophisticated analytical methods will be essential for their unambiguous structural characterization. wisdomlib.org While standard techniques like NMR and IR are fundamental, advanced methods will be needed to probe intricate structural details.

Tandem Mass Spectrometry (MS/MS): Techniques like Electrospray Ionization (ESI) coupled with MS/MS are invaluable for determining the molecular mass and fragmentation patterns of novel derivatives. researchgate.net This provides definitive evidence for the proposed structure and connectivity, especially in complex polymer or macrocyclic systems.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be crucial for assigning the complex spectra of polymeric or macrocyclic derivatives. For solid-state materials, solid-state NMR can provide insights into polymer chain conformation and dynamics.

X-ray Diffraction: For crystalline derivatives, single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional molecular structure, including stereochemistry and crystal packing. wisdomlib.org

Hyperspectral Imaging and Raman Spectroscopy: These non-destructive techniques can be used to analyze the chemical composition and distribution of components within blended or composite materials derived from this compound, which is particularly useful for quality control and understanding material properties. mdpi.com

Table 2: Advanced Analytical Techniques for Derivative Characterization

Technique Type of Information Application Area
Tandem Mass Spectrometry (ESI-MS/MS) Molecular Weight & Fragmentation Identification of new compounds, polymer analysis
2D NMR Spectroscopy (COSY, HMBC) Atomic Connectivity Structure elucidation of complex molecules
Single-Crystal X-ray Diffraction 3D Molecular Structure Absolute configuration and packing of crystalline solids
Raman Spectroscopy Vibrational Modes, Chemical Fingerprint Analysis of composite materials, reaction monitoring

Computational Studies on Reactivity, Conformation, and Intermolecular Interactions

Computational chemistry provides powerful tools to predict the behavior of molecules and guide experimental design, saving time and resources.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to model reaction pathways for the catalytic transformations of this compound. scielo.org.mx This allows for the calculation of activation energies and transition states, providing insight into reaction mechanisms and helping to select the most promising catalysts.

Molecular Dynamics (MD) Simulations: MD simulations are essential for understanding the dynamic behavior of molecules. muni.cz For polymers derived from this compound, MD can predict their conformational preferences, flexibility, and how they interact with solvents or other molecules. This is key to designing materials with specific properties, such as self-assembling systems or smart hydrogels.

Quantitative Structure-Property Relationship (QSPR): QSPR models can be developed to predict physical properties like surface tension or boiling point based on molecular descriptors derived solely from the chemical structure. researchgate.net This can accelerate the screening of potential derivatives for specific applications.

Analysis of Non-covalent Interactions (NCI): The self-assembly of derived materials is governed by weak intermolecular forces. mdpi.com Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) or NCI plots can be used to analyze and quantify these interactions (e.g., hydrogen bonding, van der Waals forces), which is crucial for designing self-assembling materials or understanding crystal packing. scielo.org.mxmdpi.com

Table 3: Computational Methods in this compound Research

Method Research Focus Key Insights
Density Functional Theory (DFT) Reactivity and Reaction Mechanisms Activation barriers, transition states, catalyst design
Molecular Dynamics (MD) Conformation and Dynamics Polymer folding, self-assembly, material flexibility
QSPR Property Prediction Screening of derivatives for desired physical properties
SAPT / NCI Analysis Intermolecular Interactions Stability of dimers, crystal packing, self-assembly forces

Sustainable Synthesis and Application Strategies for Long-Chain Haloalcohols

A major thrust of modern chemistry is sustainability, which encompasses the entire lifecycle of a chemical product from its synthesis to its final application and disposal. ijsetpub.com

Sustainable Synthesis: The future of this compound production should focus on green chemistry principles. This includes sourcing the dodecanol (B89629) precursor from renewable biomass feedstocks, such as vegetable oils, rather than petroleum. mdpi.com The chlorination step should utilize methods that avoid harsh reagents and minimize waste. Furthermore, employing biocatalytic routes for transformations, as discussed in section 6.1, represents a key strategy for sustainable synthesis due to the mild conditions and high selectivity of enzymes. researchgate.net The use of gaseous reagents like nitrogen dioxide for clean oxidations is another promising sustainable method. nih.gov

Sustainable Applications: Research should target applications where this compound and its derivatives can replace less environmentally friendly materials.

Biodegradable Polymers: Long-chain hydroxy acids, which can be produced from this compound, are monomers for polyesters like poly(12-hydroxydodecanoate). semanticscholar.org These materials are often biodegradable and can be used as environmentally benign elastomers and plastics.

Green Solvents and Surfactants: Ionic liquids and surfactants derived from this haloalcohol could be designed for enhanced biodegradability, reducing their environmental persistence.

High-Value Fragrances: The synthesis of macrocyclic musks from renewable precursors like this compound provides a sustainable alternative to obtaining these fragrances from animal sources or petrochemicals. nih.gov

By focusing on these advanced research directions, the scientific community can establish this compound as a key platform chemical in a future circular economy, enabling the creation of innovative materials and processes that are both high-performing and environmentally responsible.

Table 4: Mentioned Chemical Compounds

Compound Name
1,2-dichloroethane
1,2-epoxydodecane
This compound
12-chlorododecanal
12-chlorododecanoic acid
12-hydroxydodecanoate
12-hydroxydodecanoic acid
12-hydroxystearate
Cyclododecanone (B146445)
Dimethyl succinate
Dodecanoic acid
Ethylene dichloride
Nitrogen dioxide

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 12-chlorododecan-1-ol, and how can reaction conditions (e.g., solvent choice, temperature) be optimized to improve yield?

  • Methodological Answer:

  • Step 1: Start with dodecan-1-ol as the precursor. Chlorination can be achieved via nucleophilic substitution using SOCl₂ or PCl₃ under anhydrous conditions .
  • Step 2: Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.
  • Step 3: Optimize temperature (typically 60–80°C) to minimize side reactions like oxidation. Use polar aprotic solvents (e.g., DCM) to stabilize intermediates .
  • Validation: Characterize purity via GC-MS and compare retention indices with known standards .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer:

  • Safety Protocols: Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and chemical-resistant lab coats to prevent dermal exposure .
  • Storage: Store in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis. Keep away from oxidizing agents .
  • Emergency Response: For spills, neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer:

  • 1H/13C NMR: Identify the hydroxyl proton (δ 1.5–2.0 ppm, broad) and chlorine-substituted carbon (δ 40–50 ppm) .
  • IR Spectroscopy: Confirm OH stretching (3200–3600 cm⁻¹) and C-Cl bonds (550–850 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 220.1384 (calculated for C₁₂H₂₅ClO) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer:

  • Step 1: Use Gaussian or ORCA software to calculate Gibbs free energy profiles for SN2 mechanisms.
  • Step 2: Compare activation energies of alternative pathways (e.g., solvent-assisted vs. non-assisted mechanisms) .
  • Step 3: Validate models experimentally by measuring kinetic isotope effects (KIEs) using deuterated analogs .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvent systems?

  • Methodological Answer:

  • Approach 1: Replicate solubility tests using standardized methods (e.g., shake-flask technique) under controlled humidity and temperature .
  • Approach 2: Apply Hansen Solubility Parameters (HSPs) to correlate discrepancies with solvent polarity and hydrogen-bonding capacity .
  • Data Harmonization: Use meta-analysis tools (e.g., RevMan) to statistically aggregate literature data and identify outliers .

Q. How can researchers design experiments to study the environmental fate of this compound in aqueous systems?

  • Methodological Answer:

  • Experimental Design:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.